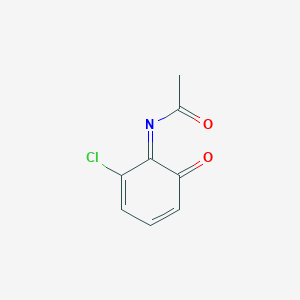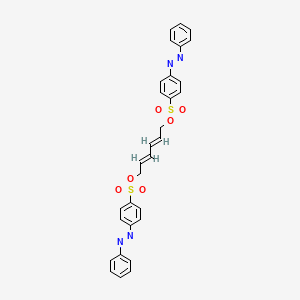
2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) is a complex organic compound with the molecular formula C30H22N4O6S2 and a molecular weight of 598.65 g/mol . This compound is characterized by its unique structure, which includes two azobenzene groups attached to a hexadiyne backbone. It is known for its vibrant color, ranging from purple to dark red, and its sensitivity to light and heat .
準備方法
The synthesis of 2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) typically involves the reaction of 2,4-hexadiyne-1,6-diol with 4-phenylazobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate ester bonds . The reaction conditions often require careful control of temperature and light exposure to prevent decomposition or unwanted side reactions .
化学反応の分析
2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azobenzene groups to hydrazine derivatives.
Substitution: The sulfonate groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s ability to undergo photoisomerization makes it useful in studying light-induced biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: It is used in the development of advanced materials, such as photoresponsive polymers and coatings.
作用機序
The mechanism of action of 2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) primarily involves its ability to undergo photoisomerization. When exposed to light, the azobenzene groups can switch between trans and cis configurations, altering the compound’s physical and chemical properties . This photoresponsive behavior is exploited in various applications, such as in the development of light-controlled materials and devices .
類似化合物との比較
2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate) can be compared with other azobenzene derivatives, such as:
4-Phenylazobenzenesulfonate: Lacks the hexadiyne backbone, resulting in different physical and chemical properties.
2,4-Hexadiynediyl-1,6-bis-(4-nitrophenylazobenzenesulfonate): Contains nitro groups, which can significantly alter its reactivity and applications.
2,4-Hexadiynediyl-1,6-bis-(4-methoxyphenylazobenzenesulfonate): The presence of methoxy groups can influence its solubility and interaction with other molecules.
These comparisons highlight the unique features of 2,4-Hexadiynediyl-1,6-bis-(4-phenylazobenzenesulfonate), such as its specific reactivity and photoresponsive behavior, which make it valuable for various scientific and industrial applications.
特性
分子式 |
C30H26N4O6S2 |
|---|---|
分子量 |
602.7 g/mol |
IUPAC名 |
[(2E,4E)-6-(4-phenyldiazenylphenyl)sulfonyloxyhexa-2,4-dienyl] 4-phenyldiazenylbenzenesulfonate |
InChI |
InChI=1S/C30H26N4O6S2/c35-41(36,29-19-15-27(16-20-29)33-31-25-11-5-3-6-12-25)39-23-9-1-2-10-24-40-42(37,38)30-21-17-28(18-22-30)34-32-26-13-7-4-8-14-26/h1-22H,23-24H2/b9-1+,10-2+,33-31?,34-32? |
InChIキー |
PDGNTRXUQVYTER-JRGIQVGESA-N |
異性体SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)OC/C=C/C=C/COS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)OCC=CC=CCOS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate](/img/structure/B13830717.png)

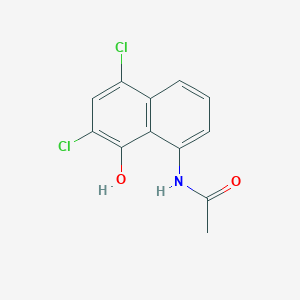



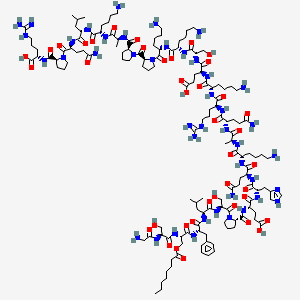

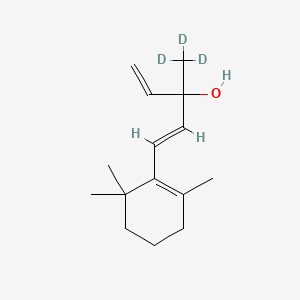
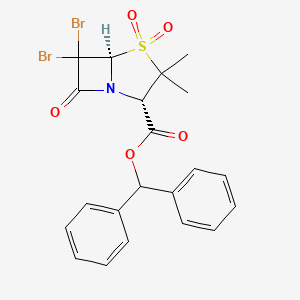
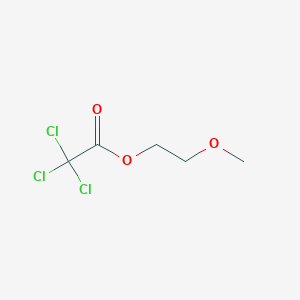
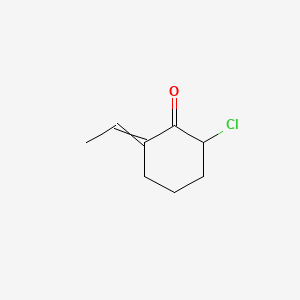
![7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate](/img/structure/B13830789.png)
